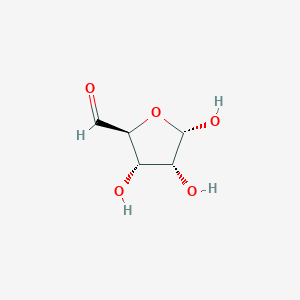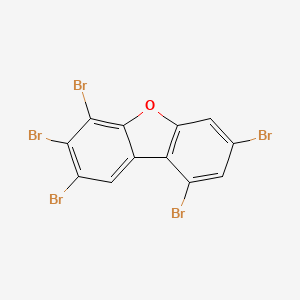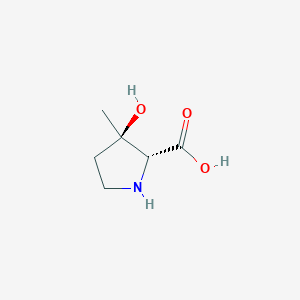
(2R,3R)-3-Hydroxy-3-methylpyrrolidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3R)-3-Hydroxy-3-methylpyrrolidine-2-carboxylic acid is a chiral amino acid derivative
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R)-3-Hydroxy-3-methylpyrrolidine-2-carboxylic acid typically involves the use of chiral catalysts or starting materials to ensure the correct stereochemistry. One common method is the asymmetric synthesis using chiral auxiliaries or catalysts. For example, the use of chiral amines or amino acids as starting materials can lead to the desired product through a series of protection, functional group transformation, and deprotection steps.
Industrial Production Methods: Industrial production often involves the resolution of racemic mixtures. This can be achieved through crystallization techniques or the use of chiral chromatography. The choice of method depends on the scale of production and the desired purity of the final product.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Thionyl chloride or phosphorus tribromide for converting hydroxyl groups to halides.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or aldehydes.
Substitution: Halides or other substituted derivatives.
科学研究应用
(2R,3R)-3-Hydroxy-3-methylpyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme-catalyzed reactions and as a potential inhibitor of certain biological pathways.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of chiral catalysts and as an intermediate in the synthesis of various chemicals.
作用机制
The mechanism of action of (2R,3R)-3-Hydroxy-3-methylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. It can act as a substrate or inhibitor in enzyme-catalyzed reactions, affecting the activity of enzymes involved in metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
(2R,3R)-Tartaric acid: Another chiral compound with similar stereochemistry but different functional groups.
(2S,3S)-3-Hydroxy-3-methylpyrrolidine-2-carboxylic acid: The enantiomer of the compound , with opposite stereochemistry.
Meso-tartaric acid: A diastereomer with different physical properties and reactivity.
Uniqueness: (2R,3R)-3-Hydroxy-3-methylpyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and potential applications compared to its similar compounds. Its ability to participate in a variety of chemical reactions and its role as a chiral building block make it valuable in both research and industrial contexts.
属性
分子式 |
C6H11NO3 |
|---|---|
分子量 |
145.16 g/mol |
IUPAC 名称 |
(2R,3R)-3-hydroxy-3-methylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c1-6(10)2-3-7-4(6)5(8)9/h4,7,10H,2-3H2,1H3,(H,8,9)/t4-,6+/m0/s1 |
InChI 键 |
ZMUDOSKROAVKMK-UJURSFKZSA-N |
手性 SMILES |
C[C@]1(CCN[C@H]1C(=O)O)O |
规范 SMILES |
CC1(CCNC1C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


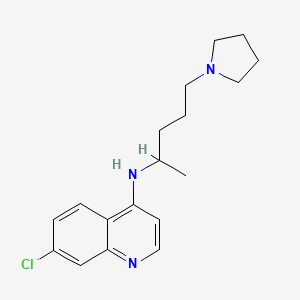
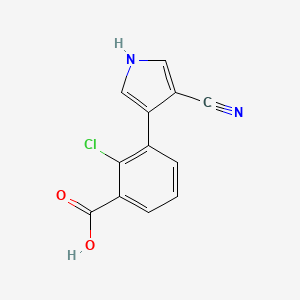
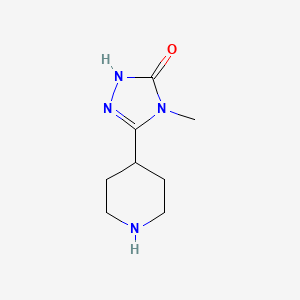
![2-(Difluoromethyl)benzo[d]oxazole-4-sulfonyl chloride](/img/structure/B12881327.png)
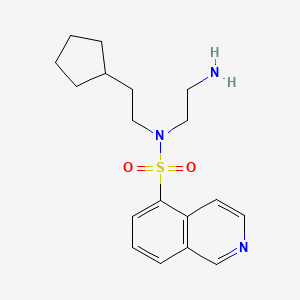

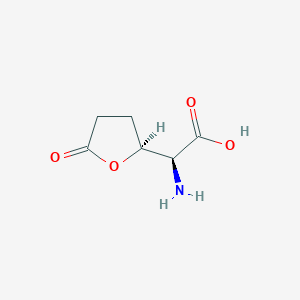
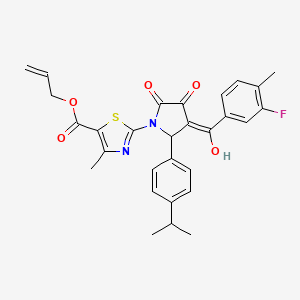
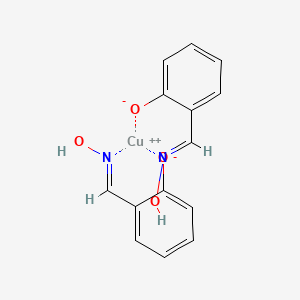
![N-(2-Aminoethyl)-N-[2-(phenylsulfanyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B12881369.png)
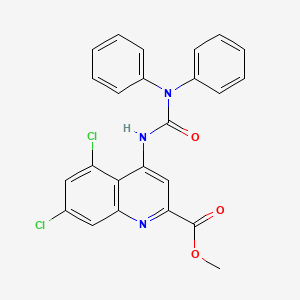
![Pyrrolo[3,2-B]pyrrolizine](/img/structure/B12881381.png)
